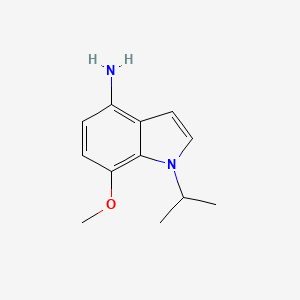

1-Isopropyl-7-methoxy-1H-indol-4-ylamine

Description

Historical Trajectory and Foundational Principles of Indole-Based Compound Research

The story of indole (B1671886) began in the mid-19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole using zinc dust, marking a pivotal moment in heterocyclic chemistry. wikipedia.orgnih.gov The subsequent elucidation of its structure, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, opened the floodgates for research into its derivatives. wikipedia.orgcreative-proteomics.com Early interest in indole intensified with the discovery that this core is present in many important naturally occurring compounds, including the essential amino acid tryptophan and various alkaloids. wikipedia.orgnih.gov This realization spurred extensive research into the chemistry and biological roles of indole-containing molecules.

The Indole Scaffold as a Privileged Structure in Drug Discovery and Chemical Biology

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. ingentaconnect.com The indole scaffold is a prime example of such a structure, appearing in a multitude of approved drugs and clinical candidates. nih.govijpsr.info Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatility in interacting with various enzymes and receptors. creative-proteomics.comijpsr.info

The structural rigidity and planarity of the indole ring, combined with its amenability to substitution at various positions, allow for the fine-tuning of its pharmacological properties. nih.gov This has led to the development of indole derivatives with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, anti-viral, and neurological activities. nih.govijpsr.info

Table 1: Examples of Indole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory ingentaconnect.com |

| Ondansetron | Anti-emetic |

| Sumatriptan | Anti-migraine |

| Vincristine | Anti-cancer nih.gov |

| Melatonin | Hormone, sleep aid wikipedia.org |

Positioning of 1-Isopropyl-7-methoxy-1H-indol-4-ylamine within the Broader Indole Chemical Space and Research Landscape

While specific research data on this compound is not extensively available in the public domain, its structure allows us to position it within the broader landscape of indole chemistry and speculate on its potential areas of investigation. The molecule possesses three key substituents on the indole core: an isopropyl group at the 1-position (N1), a methoxy (B1213986) group at the 7-position, and an amine group at the 4-position.

N1-Substitution (Isopropyl group): The presence of an isopropyl group on the indole nitrogen can influence the compound's lipophilicity and steric profile. This modification can impact its ability to cross cell membranes and its binding affinity to specific biological targets.

7-Substitution (Methoxy group): Substitution at the 7-position of the indole ring is a common strategy in medicinal chemistry. A methoxy group at this position can alter the electronic properties of the indole ring system and potentially influence metabolic stability.

4-Substitution (Amine group): The introduction of an amino group at the 4-position is particularly interesting from a medicinal chemistry perspective. This functional group can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions with biological targets. The position and nature of the amine can be critical for activity.

Given these structural features, this compound belongs to a class of substituted indoles that are of significant interest in drug discovery. The combination of these particular substituents suggests potential for investigation in areas where substituted indoles have shown promise, such as in the development of receptor agonists or antagonists, or as enzyme inhibitors.

Table 2: Physicochemical Properties of Related Indole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 7-Methoxy-1H-indole | C9H9NO | 147.17 nih.gov | 2.8 nih.gov |

| 1-Isopropyl-4-methoxybenzene | C10H14O | 150.22 chemeo.com | 3.2 |

| 4-Hydroxy-N-isopropyltryptamine | C13H18N2O | 218.29 | 1.8 |

Note: The data in this table is for related compounds and is intended to provide a general context for the potential properties of this compound.

Further research and synthesis of this specific compound would be necessary to elucidate its precise chemical properties, biological activity, and potential therapeutic applications. The foundation of indole chemistry provides a strong rationale for the exploration of such novel derivatives in the ongoing quest for new and effective medicines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

7-methoxy-1-propan-2-ylindol-4-amine |

InChI |

InChI=1S/C12H16N2O/c1-8(2)14-7-6-9-10(13)4-5-11(15-3)12(9)14/h4-8H,13H2,1-3H3 |

InChI Key |

RMHZBELFHWVXKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC(=C21)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Isopropyl 7 Methoxy 1h Indol 4 Ylamine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 1-Isopropyl-7-methoxy-1H-indol-4-ylamine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnections for the formation of the indole (B1671886) core. The primary strategic goal is to simplify the target molecule into readily available starting materials. Key disconnections can be envisioned across the C2-C3 bond, the N1-C2 bond, and the C3-C4 bond of the indole ring, which correspond to the bond formations in various named indole syntheses.

One common approach involves disconnecting the N1-C7a and C3-C3a bonds, which simplifies the indole to a substituted aniline (B41778) precursor. For the target molecule, this would lead back to a 2,3-disubstituted-6-methoxyaniline derivative. The isopropyl group on the nitrogen and the amino group at the 4-position would be introduced either before or after the indole ring formation, depending on the chosen synthetic route and the compatibility of the functional groups with the reaction conditions.

Another strategy focuses on disconnecting the N1-C2 and C3a-C4 bonds, a strategy employed in syntheses that start from ortho-substituted nitroaromatics. This would necessitate the construction of a suitably substituted o-nitrotoluene derivative, which would then undergo reductive cyclization.

The choice of disconnection and corresponding synthetic strategy is often dictated by the desired substitution pattern on the final indole. For this compound, the presence of the methoxy (B1213986) group at the 7-position and the amino group at the 4-position significantly influences the electronic properties of the aromatic ring, which must be taken into account when selecting the appropriate indole synthesis methodology.

Established and Emerging Approaches for Indole Ring System Construction Relevant to the Compound

Several classical and modern methods for indole synthesis are pertinent to the construction of the this compound scaffold. Each method possesses distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole nucleus. numberanalytics.comthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. numberanalytics.combyjus.com

For the synthesis of a precursor to this compound, a potential starting material would be (2-methoxy-5-nitrophenyl)hydrazine. The nitro group could later be reduced to the desired amine. The presence of a methoxy group on the phenylhydrazine (B124118) can influence the regioselectivity of the cyclization. nih.gov Specifically, for a 2-methoxyphenylhydrazone, cyclization can sometimes lead to abnormal products, which is a critical consideration in the synthetic design. nih.gov

| Feature | Description |

| Reactants | Phenylhydrazine and an aldehyde or ketone |

| Catalyst | Brønsted or Lewis acid |

| Key Intermediate | Phenylhydrazone, which tautomerizes to an enehydrazine |

| Key Transformation | wikipedia.orgwikipedia.org-Sigmatropic rearrangement |

| Advantages | Wide applicability, readily available starting materials |

| Challenges | Regioselectivity with unsymmetrical ketones, harsh acidic conditions can be incompatible with sensitive functional groups |

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles, which are not easily accessible through electrophilic substitution. wikipedia.org

To apply this to the target scaffold, one could envision starting with an N-acyl-o-toluidine derivative. For instance, an appropriately substituted N-(2-methyl-3-methoxy-6-nitrophenyl)acetamide could be cyclized. The high temperatures and strongly basic conditions are significant drawbacks, potentially leading to side reactions and incompatibility with certain functional groups. wikipedia.org However, modified Madelung syntheses have been developed to proceed under milder conditions. researchgate.net A notable modification by Smith utilizes organolithium reagents and allows for the synthesis of a wider variety of substituted indoles, including those with methoxy groups. wikipedia.org

| Feature | Description |

| Reactant | N-phenylamide |

| Reagent | Strong base (e.g., sodium or potassium alkoxide) |

| Conditions | High temperature (200–400 °C) |

| Key Transformation | Intramolecular cyclization |

| Advantages | Access to 2-substituted indoles not easily made by other methods |

| Challenges | Harsh reaction conditions, limited functional group tolerance |

The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent. wikipedia.orgexpertsmind.com The mechanism involves the formation of a chloramine (B81541) from the aniline, followed by the addition of the keto-thioether to form a sulfonium (B1226848) ion. wikipedia.org A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement leads to the indole product. wikipedia.orgresearchgate.net

This method could be applied to synthesize a precursor to the target molecule by starting with 3-methoxy-4-nitroaniline. However, a known limitation of the Gassman synthesis is that electron-rich anilines, such as 4-methoxyaniline, tend to fail in this reaction. wikipedia.orgexpertsmind.com The presence of both a methoxy and a nitro group on the starting aniline would have a complex electronic effect that would need to be considered. The 3-thiomethyl group that is introduced in this synthesis can be removed using Raney nickel. wikipedia.org

| Feature | Description |

| Reactants | Aniline and a ketone with a thioether substituent |

| Key Steps | Formation of a chloramine, formation of a sulfonium ion, wikipedia.orgwikipedia.org-sigmatropic rearrangement |

| Advantages | One-pot procedure, provides access to 3-substituted indoles |

| Challenges | Fails with some electron-rich anilines, requires a thioether-containing ketone |

The Reissert indole synthesis is a method for preparing indole or substituted indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The reaction proceeds through the condensation of the starting materials to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This carboxylic acid can then be decarboxylated by heating. wikipedia.org

For the synthesis of the target scaffold, a starting material such as 2-methyl-1-methoxy-3-nitrobenzene could be used. The reductive cyclization step, often carried out with zinc in acetic acid, would likely be compatible with the methoxy group. wikipedia.org The resulting indole-2-carboxylic acid provides a handle for further functionalization if needed, or it can be removed.

| Feature | Description |

| Reactants | Ortho-nitrotoluene and diethyl oxalate |

| Key Intermediate | Ethyl o-nitrophenylpyruvate |

| Key Transformation | Reductive cyclization |

| Product | Indole-2-carboxylic acid |

| Advantages | Utilizes readily available starting materials, provides an indole with a carboxylic acid handle |

| Challenges | The final decarboxylation step requires high temperatures |

The Nenitzescu indole synthesis is a reaction that forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

While the classic Nenitzescu synthesis yields 5-hydroxyindoles, modifications could potentially be explored to generate the substitution pattern of this compound. For instance, a substituted benzoquinone could theoretically be used to introduce the methoxy group at the desired position. The reaction is known to be compatible with various substituents on the enamine component. wikipedia.org The reaction generally performs best in highly polar solvents, and the use of Lewis acid catalysts can improve the reaction. wikipedia.org

| Feature | Description |

| Reactants | Benzoquinone and a β-aminocrotonic ester |

| Key Transformations | Michael addition, cyclization, elimination |

| Product | 5-hydroxyindole derivatives |

| Advantages | Forms multiple bonds in a single step, starts from relatively simple precursors |

| Challenges | Typically yields 5-hydroxyindoles, regioselectivity can be an issue with substituted benzoquinones |

Palladium-Catalyzed and Other Transition Metal-Mediated Indole Annulation Reactions

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with transition metal-catalyzed methods offering powerful and versatile strategies. Palladium-catalyzed reactions, in particular, have become indispensable for their high efficiency and functional group tolerance. These methods often involve the formation of key C-C and C-N bonds to assemble the bicyclic indole structure.

Prominent palladium-catalyzed indole syntheses include the Larock, Castro-Stephens, and Heck coupling reactions. The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of o-iodoanilines with disubstituted alkynes. This method is highly versatile, allowing for the synthesis of a wide array of substituted indoles. Similarly, palladium-catalyzed intramolecular cyclizations of o-alkynylanilines provide a direct route to the indole core. These reactions can be mediated by various palladium catalysts, often in combination with copper co-catalysts.

Beyond palladium, other transition metals such as copper, rhodium, gold, and cobalt have been effectively employed in indole synthesis. rsc.org Gold and platinum catalysts are particularly adept at activating the C-C triple bond of o-alkynylanilines, facilitating the requisite cyclization. Ruthenium-catalyzed hetero-cyclization of amines and amides also presents an efficient pathway to substituted indoles. mdpi.com These transition metal-mediated annulation reactions are crucial for creating complex indole structures from readily available starting materials. rsc.org

A summary of representative transition metal-mediated indole syntheses is presented below.

| Reaction Name/Type | Catalyst/Reagents | Starting Materials | Description |

| Larock Indole Synthesis | Pd(OAc)₂, PPh₃, Na₂CO₃ | o-Iodoanilines, Alkynes | Palladium-catalyzed annulation to form polysubstituted indoles. |

| Sonogashira/Cyclization | PdCl₂(PPh₃)₂, CuI, Et₃N | o-Haloanilines, Terminal Alkynes | A two-step, one-pot process involving Sonogashira coupling followed by intramolecular cyclization. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Base | o-Halo-β-styryl bromides | Intramolecular C-N bond formation to construct the pyrrole (B145914) ring. |

| Gold-Catalyzed Cyclization | AuCl₃, AuCl | o-Alkynylanilines | Gold-catalyzed intramolecular hydroamination to form the indole ring. mdpi.com |

| Ruthenium-Catalyzed Annulation | Ru-catalyst, Base | Amines/Amides | Hetero-cyclization of amines or amides to yield substituted indoles. mdpi.com |

Chemo- and Regioselective Indole Functionalization Methodologies

Direct functionalization of the pre-formed indole core is a highly atom-economical approach to introduce substituents at specific positions. The inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position. However, achieving regioselectivity at other positions, such as C4 or C7 on the carbocyclic ring, presents a significant challenge due to the lower nucleophilicity of this ring compared to the pyrrole moiety. nih.gov

To overcome this, directing group strategies have been developed to enable transition metal-catalyzed C-H functionalization at otherwise unreactive positions. By installing a removable directing group on the indole nitrogen (N1), it is possible to steer a metal catalyst to a specific C-H bond, enabling its activation and subsequent functionalization. For example, palladium-catalyzed direct arylation at the C4 position of indoles has been achieved using a pivaloyl directing group. rsc.org Similarly, a tert-butyl(di-tert-butyl)phosphinoyl group has been used to direct copper-catalyzed arylation to the C6 position. rsc.org

Recent advances have also demonstrated the N-heterocyclic carbene (NHC)-catalyzed regio- and enantioselective C7-alkylation of 4-aminoindoles with α-bromoenals, highlighting a sophisticated method for functionalizing the indole scaffold. chemistryviews.org This approach allows for the construction of chiral C7-functionalized indole derivatives, which are of significant interest in medicinal chemistry. chemistryviews.org The ability to selectively functionalize specific positions of the indole ring is critical for synthesizing complex molecules like this compound.

| Position | Methodology | Catalyst/Reagents | Directing Group (if any) | Reference |

| C4 | Direct Olefination | Pd(OAc)₂ | TfNH- | rsc.org |

| C4 | Direct Arylation | Pd(OAc)₂ / Ag₂O | Pivaloyl | rsc.org |

| C6 | Direct Arylation | CuO | N-P(O)tBu₂ | rsc.org |

| C7 | Alkylation | N-Heterocyclic Carbene (NHC) | None (Substrate-directed) | chemistryviews.org |

Specific Synthetic Strategies for this compound

The synthesis of this compound requires a multi-step approach that carefully controls the introduction of substituents at the N1, C4, and C7 positions. A plausible retrosynthetic analysis suggests that the synthesis would begin with a pre-functionalized benzene (B151609) ring, followed by the formation of the indole core, and finally, the introduction of the N1-isopropyl group.

Construction of the 1H-Indole Core with Predetermined Substitution at C7 and C4

A logical approach to constructing the this compound core is to begin with a benzene derivative already containing the precursors for the 4-amino and 7-methoxy groups. A common strategy involves the cyclization of a substituted aniline.

For instance, a plausible starting material would be a 2-methyl-3-nitro-6-methoxyaniline derivative. The synthesis could proceed via the following general steps:

Leimgruber-Batcho Indole Synthesis : This method is particularly well-suited for creating indoles with specific substitution patterns. Starting from a 2-methyl-6-methoxynitrobenzene, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and an amine like pyrrolidine (B122466) forms an enamine.

Reductive Cyclization : The resulting enamine can then be subjected to reductive cyclization to form the indole ring. This step simultaneously reduces the nitro group to an amine and closes the pyrrole ring. Common reducing agents for this transformation include activated zinc in acetic acid, iron in acidic medium, or catalytic hydrogenation. google.comchemicalbook.com

This sequence would yield 7-methoxy-1H-indol-4-ylamine. A patent for the synthesis of 4-aminoindole (B1269813) describes a similar pathway starting from 2-methyl-3-nitroaniline, involving acetylation of the amino group, cyclization with DMF dimethylacetal, and subsequent reduction of the nitro group. google.com

Stereoselective Introduction of the N1-Isopropyl Group

The introduction of the isopropyl group at the N1 position of the indole ring is a key step. The direct N-alkylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen compared to the C3 position. mdpi.comnih.gov However, various methods have been developed to achieve this transformation.

Standard N-alkylation can be performed using an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a strong base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724).

For stereoselective alkylation, more advanced catalytic methods are required, though for an achiral group like isopropyl, this is not a concern. However, the principles of enantioselective N-alkylation are well-established and often employ transition metal catalysts or organocatalysts. mdpi.com For example, palladium-catalyzed reactions with allylic acetates can achieve high enantioselectivity. mdpi.com While not directly applicable to installing an isopropyl group, these methods underscore the progress in controlling reactivity at the indole nitrogen. Copper-hydride catalyzed N-alkylation using electrophilic indole derivatives represents another modern approach. nih.gov

Given that the target molecule is not chiral at the N1-substituent, a standard N-alkylation protocol would be sufficient.

| Method | Alkylating Agent | Catalyst/Base | Key Features |

| Standard N-Alkylation | Isopropyl halide | NaH, K₂CO₃, or Cs₂CO₃ | Direct alkylation, suitable for achiral groups. |

| Phase Transfer Catalysis | Alkyl halide | Quaternary ammonium (B1175870) salt, base | Useful for improving reactivity and yield. mdpi.com |

| Iridium-Catalyzed Alkylation | Alcohols | Iridium catalyst | "Borrowing hydrogen" methodology, environmentally friendly. organic-chemistry.org |

| Enantioselective Aza-Wacker Reaction | Alkenols | Palladium catalyst, chiral ligand | Forms a stereocenter adjacent to the nitrogen; not required for isopropyl group. nih.gov |

Installation of the 7-Methoxy Moiety

The 7-methoxy group is best incorporated from the start of the synthesis, using a commercially available, appropriately substituted benzene derivative. A common precursor for 7-alkoxyindoles is a 2-alkoxy-6-nitrotoluene or a related compound. For example, the synthesis of 7-methoxyindole (B1360046) can be achieved from 2-methoxy-6-nitrotoluene. This starting material can be converted into the indole via methods like the Leimgruber-Batcho synthesis.

Alternatively, if the indole core is constructed without the C7 substituent, a 7-hydroxyindole (B18039) could be a key intermediate. The synthesis of 7-hydroxyindoles can be achieved by reacting protected 2-nitrophenols with vinylmagnesium bromide. researchgate.net The resulting hydroxyl group can then be methylated using standard reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to form the 7-methoxy moiety.

Formation and Manipulation of the 4-Amine Functionality

The 4-amino group is a critical feature of the target molecule. As outlined in section 2.3.1, a highly efficient strategy is to carry a nitro group through the synthesis, which is then reduced to the amine in the final steps. The reduction of a 4-nitroindole (B16737) to a 4-aminoindole can be accomplished with a variety of reagents. google.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation : Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

Metal/Acid Reduction : Reagents like iron powder in acetic acid or hydrochloric acid, tin(II) chloride in hydrochloric acid, or zinc in acetic acid are effective. google.comchemicalbook.com

An alternative route involves the cyclization of a precursor that already contains the amino functionality, such as 2-(2,6-diaminophenyl)ethanol, which can be cyclized to 4-aminoindoline in the presence of sulfuric acid, followed by dehydrogenation to give 4-aminoindole. oup.com

Once formed, the 4-amino group can be further manipulated if necessary, for example, through acylation or alkylation, although for the target compound, the primary amine is the desired functionality.

Derivatization and Scaffold Modification Strategies for this compound

The strategic modification of the this compound scaffold is crucial for developing new chemical entities with tailored properties. This section explores various derivatization and modification strategies at different positions of the indole ring.

The 4-amino group of the indole ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the compound's physicochemical and biological properties. Common modifications include acylation, alkylation, and sulfonylation reactions.

The reactivity of the 4-amino group is influenced by the electronic nature of the indole ring. The electron-donating character of the indole nucleus enhances the nucleophilicity of the amino group, facilitating its reaction with various electrophiles.

Table 1: Examples of Derivatization Reactions at the 4-Amine Position

| Reagent | Reaction Type | Product Functional Group |

| Acyl chloride (e.g., Acetyl chloride) | Acylation | Amide |

| Alkyl halide (e.g., Methyl iodide) | Alkylation | Secondary or Tertiary Amine |

| Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonylation | Sulfonamide |

| Isocyanate | Addition | Urea |

| Aldehyde/Ketone (reductive amination) | Alkylation | Secondary or Tertiary Amine |

The 7-methoxy group on the indole ring offers another handle for chemical modification. One of the most common transformations is demethylation to the corresponding 7-hydroxyindole. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then be further functionalized.

For example, O-alkylation of the 7-hydroxyindole can introduce a variety of ether linkages, expanding the structural diversity of the scaffold. The choice of alkylating agent allows for the incorporation of different chain lengths, cyclic systems, or functionalized alkyl groups.

The electronic effect of the substituent at the 7-position can influence the reactivity of the entire indole ring. The methoxy group is an electron-donating group, which can affect the electron density of the aromatic system. Its removal or modification can alter the molecule's electronic properties.

The N1-isopropyl group plays a role in defining the steric and electronic environment around the indole nitrogen. Replacing this group with other substituents can significantly impact the molecule's properties. Various N-alkylation and N-arylation methods can be employed to introduce different groups at this position. mdpi.comnih.govnih.govrsc.org

Classical N-alkylation often involves the use of a strong base like sodium hydride to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org More recent methods utilize transition metal catalysis to achieve N-arylation, expanding the scope of accessible analogs. nih.gov

Other alkyl groups: Varying the size and branching of the alkyl group (e.g., ethyl, cyclopropyl, tert-butyl) can fine-tune steric interactions.

Cycloalkyl groups: Cyclopentyl or cyclohexyl groups can introduce conformational rigidity.

Bioisosteres: Replacing the isopropyl group with bioisosteres like a cyclopropylmethyl or a trifluoroethyl group can alter metabolic stability and electronic properties.

Table 2: Potential Isosteric Replacements for the N1-Isopropyl Group

| Isosteric Group | Rationale for Replacement |

| Cyclopropyl | Introduces conformational rigidity and alters electronic properties. |

| tert-Butyl | Increases steric bulk. |

| Phenyl | Introduces aromatic interactions. |

| Thiophene | Aromatic bioisostere of the phenyl group. |

Functionalization of the benzene portion of the indole core (the carbocyclic ring) provides another avenue for structural diversification. researchgate.netacs.org Key strategies include electrophilic aromatic substitution and directed metalation.

Halogenation is a common electrophilic substitution reaction that can introduce bromine or chlorine atoms at various positions on the carbocyclic ring. nih.govfrontiersin.orgrsc.org The position of halogenation is directed by the existing substituents on the ring. These halogenated indoles can then serve as precursors for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgacs.orgresearchgate.netnih.govnumberanalytics.com By using a directing group, typically on the indole nitrogen, it is possible to deprotonate a specific ortho-position on the carbocyclic ring with a strong base (e.g., n-butyllithium). The resulting organolithium species can then react with various electrophiles to introduce a wide range of substituents.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. researchgate.netnih.govrsc.orgnih.govacs.orgrsc.orgresearchgate.netarkat-usa.org These reactions are particularly valuable for creating libraries of diverse compounds for screening purposes.

Indoles are excellent substrates for various MCRs, often reacting at the nucleophilic C3 position. nih.gov However, with appropriate functionalization, other parts of the indole scaffold can also participate in these reactions.

Notable MCRs involving indoles include:

Ugi and Passerini Reactions: These isocyanide-based MCRs can be used to introduce peptidic side chains and other complex functionalities. researchgate.netarkat-usa.orgnih.govsemanticscholar.org

Mannich-type reactions: These reactions can be used to introduce aminomethyl groups. researchgate.net

By carefully choosing the starting materials for these MCRs, it is possible to rapidly generate a wide array of analogs of this compound with diverse substituents at multiple positions.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact. nih.govacs.orgacs.org For the synthesis of this compound and its analogs, several green approaches can be considered.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govorganic-chemistry.orgingentaconnect.comsciforum.netmdpi.com Many classical indole syntheses, such as the Fischer, Bischler, and Madelung syntheses, have been successfully adapted to microwave conditions. ingentaconnect.com

The use of greener solvents , such as water, ethanol, or ionic liquids, can replace hazardous organic solvents commonly used in organic synthesis. nih.gov Furthermore, catalyst-free or solid-state reactions can minimize waste and simplify purification procedures. acs.orgorganic-chemistry.org

Table 3: Green Chemistry Approaches in Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis |

| Use of Renewable Feedstocks | Starting from bio-derived materials. |

| Atom Economy | Multicomponent reactions that incorporate all atoms from the reactants into the product. |

| Use of Safer Solvents | Replacing chlorinated solvents with water, ethanol, or performing reactions neat. |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. |

By incorporating these green chemistry principles into the synthetic routes for this compound and its derivatives, it is possible to develop more sustainable and environmentally friendly processes.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1 Isopropyl 7 Methoxy 1h Indol 4 Ylamine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 1-Isopropyl-7-methoxy-1H-indol-4-ylamine. Each technique offers unique insights into the connectivity, chemical environment, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts (δ) in a solvent like CDCl₃ would be assigned as follows: the aromatic protons on the indole (B1671886) ring would appear in the downfield region, while the aliphatic protons of the isopropyl group and the methoxy (B1213986) group would be found in the upfield region. The amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The aromatic carbons of the indole ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the isopropyl and methoxy groups.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the CH and CH₃ protons of the isopropyl group. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D-NMR technique is crucial for determining through-space proximity of protons. For this molecule, NOESY would show correlations between the protons of the isopropyl group and the proton at the C2 position of the indole ring, confirming the N-substitution. It would also reveal the spatial relationship between the methoxy group protons and the proton at the C6 position of the indole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on typical chemical shifts for similar structural motifs and may vary from experimental values.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Indole NH | ~8.0 | - | br s | 1H |

| Ar-H | ~6.5-7.5 | ~100-140 | m | 3H |

| NH₂ | ~3.5 | - | br s | 2H |

| OCH₃ | ~3.9 | ~55 | s | 3H |

| CH (isopropyl) | ~4.5 | ~50 | sept | 1H |

| CH₃ (isopropyl) | ~1.5 | ~22 | d | 6H |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. longdom.orgmeasurlabs.com

For this compound (C₁₂H₁₇N₃O), the expected exact mass would be calculated. HRMS analysis would confirm this exact mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the isopropyl group, the methoxy group, or cleavage of the indole ring. The presence of nitrogen is often indicated by a molecular ion peak with an odd mass-to-charge ratio. libretexts.orgmiamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Data

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.28 g/mol |

| HRMS (M+H)⁺ | Calculated: 220.1444; Observed: within 5 ppm |

| Key Fragmentation Ions (m/z) | Loss of CH(CH₃)₂ (M-43), Loss of OCH₃ (M-31) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretches of the amine and indole groups, C-H stretches of the aromatic and aliphatic portions, the C-O stretch of the methoxy ether, and C=C stretches of the aromatic ring.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium |

| N-H Stretch (Indole) | ~3300 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (Ether) | 1000-1300 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The indole ring system in this compound is a chromophore that will absorb UV radiation. The spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated indole system. The position of these maxima can be influenced by the substituents on the ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. This technique would provide an unambiguous confirmation of the connectivity and conformation of this compound, solidifying the structural assignment derived from spectroscopic methods.

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a chemical compound. By using a suitable stationary phase (e.g., C18) and mobile phase, impurities can be separated from the main compound. A UV detector is typically used to monitor the elution, and the purity is often expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity assessment. Coupled with a mass spectrometer (GC-MS), it can also be used to identify impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

These chromatographic methods are crucial for ensuring the quality and consistency of the synthesized this compound for any subsequent applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of this compound. UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), leading to higher resolution, improved sensitivity, and faster analysis times.

For the analysis of indole derivatives like this compound, reversed-phase chromatography is commonly employed. A C18 column is a frequent choice for the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous component (often water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of all components in a sample mixture, including the parent compound and any potential impurities.

Detection is most commonly achieved using a UV-Vis detector, as the indole ring system of this compound contains a chromophore that absorbs UV light. The selection of an appropriate wavelength is critical for achieving high sensitivity. For more comprehensive analysis and structural confirmation, a mass spectrometer can be coupled with the HPLC or UPLC system (LC-MS), providing mass-to-charge ratio information for the eluting peaks.

A hypothetical UPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Condition |

| Instrument | Ultra-Performance Liquid Chromatography System |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 1 µL |

| Expected Retention Time | 2.8 minutes (Predicted) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability, for example, through silylation of the amine group.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) onto a capillary column. The column, often coated with a nonpolar or moderately polar stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, producing a mass spectrum that can be used for structural elucidation and identification by comparing the fragmentation pattern to spectral libraries or through manual interpretation.

The table below outlines a potential GC-MS method for the analysis of this compound.

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), then 20 °C/min to 300 °C (5 min hold) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Expected Fragmentation | Fragments corresponding to the loss of the isopropyl group and other characteristic cleavages of the indole ring. |

Chiral Chromatography for Enantiomeric Purity Assessment

Many molecules, including potentially this compound if a chiral center is present or introduced during synthesis, can exist as enantiomers—non-superimposable mirror images. Since enantiomers often exhibit different pharmacological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the most widely used technique for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and commonly used for a wide range of chiral compounds. The separation can be performed using normal-phase, reversed-phase, or polar organic modes of elution. The choice of mobile phase is critical for achieving optimal enantioseparation and is often determined empirically.

For this compound, a normal-phase chiral HPLC method might be employed, using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an amine modifier to improve peak shape.

The following table presents a hypothetical chiral HPLC method for the enantiomeric purity assessment of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the two enantiomers, allowing for accurate quantification of enantiomeric excess. |

Computational Chemistry and Theoretical Investigations of 1 Isopropyl 7 Methoxy 1h Indol 4 Ylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These ab initio methods solve the Schrödinger equation to provide insights into molecular geometry, stability, and electronic characteristics.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the isopropyl group in 1-Isopropyl-7-methoxy-1H-indol-4-ylamine, can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformers (those at energy minima) and the transition states between them. By systematically rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) can be mapped. This analysis helps to understand the molecule's flexibility and the energy barriers to conformational change, which are important for its interaction with biological targets.

Molecular Docking Simulations with Proposed Biological Targets for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. For this compound, if a potential protein target were identified, docking simulations would be used to place the molecule into the protein's active site. The simulation would generate various binding poses, which are then scored based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to estimate the binding free energy. This provides valuable insights into how the molecule might exert a biological effect.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Flexibility

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, simulating the behavior of the complex in a physiological environment (e.g., in water). These simulations can assess the stability of the ligand's binding pose, revealing whether it remains securely in the active site or if it is unstable. MD also provides information on the conformational flexibility of both the ligand and the protein upon binding, offering a more realistic and detailed understanding of the molecular recognition process.

In Silico Prediction of Chemical Reactivity and Metabolic Soft Spots

Computational chemistry offers powerful tools for predicting the chemical reactivity and metabolic fate of molecules, providing crucial insights in the fields of drug discovery and development. For the novel compound, this compound, in silico methods can elucidate its potential reactivity towards various chemical species and identify the most probable sites of metabolic transformation within a biological system. Such predictions are based on the fundamental principles of quantum chemistry and knowledge-based algorithms derived from extensive experimental data on related structures.

Predicted Chemical Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of its constituent functional groups: the indole (B1671886) nucleus, the methoxy (B1213986) group, the isopropyl substituent, and the primary amine. The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. Conversely, the amine group provides a site for nucleophilic reactions. Computational models can predict the most likely sites for both types of reactions by calculating electron densities and orbital energies.

Electrophilic Attack: The indole ring is generally activated towards electrophilic substitution. The presence of the electron-donating methoxy and amino groups is expected to further enhance the electron density of the aromatic system. Theoretical calculations would likely indicate the carbon atoms of the pyrrole (B145914) ring (C2 and C3) and specific positions on the benzene (B151609) ring as the most probable sites for electrophilic attack.

Below is a table summarizing the predicted sites of chemical reactivity for this compound based on general principles of indole chemistry.

| Predicted Site of Reactivity | Type of Reaction | Rationale |

| C3-position of the indole ring | Electrophilic Substitution | High electron density characteristic of the indole pyrrole ring. |

| C2-position of the indole ring | Electrophilic Substitution | Another electron-rich position on the pyrrole moiety. mdpi.com |

| C5 and C6-positions of the indole ring | Electrophilic Substitution | Activated by the electron-donating methoxy and amino groups. |

| Amino group (-NH2) at C4 | Nucleophilic Addition/Substitution | Lone pair of electrons on the nitrogen atom. |

Predicted Metabolic Soft Spots

In silico metabolic prediction tools, such as MetaSite and SMARTCyp, identify "metabolic soft spots," which are the positions within a molecule most susceptible to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.netmoldiscovery.comcambridgemedchemconsulting.com These predictions are based on factors like the accessibility of the site to the enzyme's active center and the chemical reactivity of the specific atom or functional group. For this compound, several potential sites of metabolism can be predicted.

The most common metabolic transformations include oxidation, N-dealkylation, and O-demethylation. The indole ring itself is a known target for oxidative metabolism. mdpi.com The isopropyl and methoxy groups are also prime candidates for enzymatic modification.

The following table outlines the probable metabolic soft spots of this compound and the likely metabolic reactions that would occur at these sites.

| Predicted Metabolic Soft Spot | Metabolic Reaction | Predicted Metabolite | Rationale |

| Isopropyl group (N-dealkylation) | Oxidation of the isopropyl group | 7-methoxy-1H-indol-4-ylamine | A common metabolic pathway for N-alkylated compounds. |

| Methoxy group (O-demethylation) | O-dealkylation | 1-Isopropyl-1H-indol-4-amine-7-ol | Frequently observed metabolic transformation for methoxy-containing xenobiotics. researchgate.net |

| Indole Ring (C2 or C3) | Hydroxylation | Hydroxylated derivative | The electron-rich indole nucleus is susceptible to oxidative metabolism by CYP enzymes. mdpi.com |

| Amino group | N-acetylation | N-acetylated derivative | A common phase II metabolic reaction for primary amines. |

| Isopropyl group (tertiary carbon) | Hydroxylation | Hydroxylated isopropyl derivative | Oxidation of aliphatic side chains is a known metabolic pathway. |

It is important to note that these in silico predictions provide a theoretical framework for understanding the chemical and metabolic behavior of this compound. Experimental validation through laboratory studies is essential to confirm these theoretical findings.

Structure Activity Relationship Sar Studies of 1 Isopropyl 7 Methoxy 1h Indol 4 Ylamine Derivatives

Fundamental Principles of SAR in Heterocyclic Chemistry and Indole (B1671886) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For heterocyclic compounds like indoles, SAR exploration involves systematically modifying the scaffold to understand the influence of various structural attributes on the molecule's interaction with its biological target.

The indole ring is an aromatic bicyclic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov Key principles governing its SAR include:

Electronic Effects : The electron-rich nature of the indole ring, due to the lone pair of electrons on the nitrogen atom participating in the aromatic system, allows it to engage in π-π stacking and cation-π interactions with biological targets. nih.gov The distribution of electron density can be modulated by substituents on the ring, thereby influencing the molecule's reactivity and binding affinity.

Hydrogen Bonding : The N-H proton of an unsubstituted indole is a potent hydrogen bond donor. The amine and methoxy (B1213986) groups on the 1-Isopropyl-7-methoxy-1H-indol-4-ylamine scaffold also introduce hydrogen bond accepting capabilities, which are critical for specific receptor recognition. nih.gov

The positions on the indole ring are not equivalent. Positions N1, C2, and C3 are often key sites for chemical modification to alter biological activity. nih.gov Similarly, substitutions on the benzene portion of the indole (positions C4, C5, C6, and C7) can significantly impact metabolism, potency, and selectivity. nih.gov

Systematic Exploration of Substituent Effects on Biological Activity of this compound Analogs

The substituent at the N1 position of the indole ring plays a crucial role in defining the molecule's interaction with its target and its metabolic stability. In many indole derivatives, substitution at N1 is essential for activity. The presence of an N-H group can be a liability, leading to rapid metabolism or unwanted reactivity. Replacing the hydrogen with an alkyl or aryl group can block this metabolic pathway. nih.gov

The isopropyl group is a moderately bulky and lipophilic substituent. Its inclusion can serve several purposes:

Enhanced Binding Affinity : The hydrophobic nature of the isopropyl group can promote favorable interactions with nonpolar pockets in a receptor binding site, thereby increasing ligand efficiency. In studies of other heterocyclic compounds, an N1-isopropyl group was found to provide an optimal balance of potency and metabolic stability, resulting in the highest ligand efficiency among a series of aliphatic substituents. mdpi.com

Steric Influence : The size of the isopropyl group can orient the rest of the molecule within the binding site, locking it into a specific, biologically active conformation.

Blocking Metabolism : Substitution at N1 prevents N-glucuronidation, a common metabolic pathway for indoles, which can improve the compound's pharmacokinetic profile.

The table below illustrates the effect of varying N-1 substituents on ligand lipophilicity efficiency (LipE) in a series of 1,5-dihydrobenzo[e] rsc.orgrsc.orgoxazepin-2(3H)-one analogues, demonstrating the favorability of the isopropyl group. mdpi.com

| Compound | N-1 Substituent | EC50 (µM) | cLogP | LipE |

|---|---|---|---|---|

| Analog 1 | H | >20 | 2.7 | - |

| Analog 2 | Methyl | 1.1 | 3.1 | 5.8 |

| Analog 3 | Ethyl | 0.51 | 3.4 | 6.2 |

| Analog 4 | Isopropyl | 0.25 | 3.7 | 6.6 |

| Analog 5 | Cyclopropyl | 0.31 | 3.5 | 6.3 |

| Analog 6 | Trifluoroethyl | 1.9 | 3.9 | 3.9 |

Substituents on the benzene portion of the indole ring can significantly alter the electronic character of the scaffold and introduce new points of interaction. A methoxy (-OCH3) group at the C7 position is an electron-donating group, which increases the electron density of the aromatic system. This can enhance cation-π or π-π stacking interactions with the target protein.

Research on other indole derivatives has shown that substitution at the C7 position can be highly favorable for biological activity. For instance, in a series of CysLT1 antagonists, derivatives with a methoxy group at C7 exhibited the most favorable activity profile. researchgate.net Similarly, studies on Mcl-1 inhibitors revealed that electron-donating substituents on the indole ring generally lead to higher cellular potency. acs.org

The 7-methoxy group can influence activity through:

Electronic Modulation : By donating electron density, it can enhance the indole's ability to interact with electron-deficient aromatic residues in the receptor.

Direct H-Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction that may be absent in unsubstituted analogs.

Metabolic Blocking : Substitution at C7 can sterically hinder or prevent hydroxylation at this position, a common metabolic fate for indoles, thereby increasing the compound's half-life. nih.gov

The 4-amine (-NH2) group is a powerful functional group that can profoundly influence a molecule's properties. Its presence introduces a basic center, allowing for salt formation to improve solubility, and provides a crucial point for hydrogen bonding. As both a hydrogen bond donor and acceptor, the primary amine can form strong, directional interactions within a receptor binding site, which are often critical for high-affinity binding.

The nucleophilic nature of the 4-amino group makes it an ideal handle for chemical modification to probe SAR. researchgate.netrsc.org Modifications can explore the space around this position in the binding pocket and fine-tune physicochemical properties. Examples of modifications include:

Alkylation : Introducing small alkyl groups (methyl, ethyl) can probe for nearby hydrophobic pockets and may increase potency.

Acylation : Converting the amine to an amide (e.g., acetamide) neutralizes its basicity, alters its hydrogen bonding capacity (from donor/acceptor to donor only on the N-H), and increases its size. This can reveal whether the basicity or specific hydrogen bond geometry is essential for activity.

Sulfonylation : Forming a sulfonamide can introduce a strong hydrogen bond donor and acceptor group with a different geometry compared to an amide.

In a study of 4-indole-2-arylaminopyrimidine derivatives, modifications to an amine substituent had a significant effect on anti-inflammatory activity, with activity increasing as the length of an open-chain aliphatic amine was extended. nih.gov This highlights how systematic modification of an amine functionality can be used to optimize activity.

While the 1-isopropyl, 7-methoxy, and 4-amine groups define the core scaffold, further substitutions on the indole ring can be explored to refine the pharmacological profile. The remaining positions (C2, C3, C5, C6) offer opportunities to modulate activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

C2 and C3 Positions : These are the most nucleophilic positions on the indole ring. Introducing small alkyl or aryl groups can provide additional hydrophobic interactions or steric bulk to improve target engagement.

C5 and C6 Positions : Substitutions at these positions can further modulate the electronic properties and provide vectors for additional interactions. For example, in a series of sphingosine (B13886) kinase 2 inhibitors, a 1,5-disubstitution pattern on the indole ring was found to promote optimal binding. nih.gov Adding electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups can systematically tune the molecule's electronics and lipophilicity.

The following table summarizes SAR findings for various substitutions on the indole ring from different studies, illustrating the general principles.

| Position | Substituent Type | General Effect on Activity | Reference Principle |

|---|---|---|---|

| C5 | Electron-donating (e.g., -OCH3) | Often increases potency | acs.org |

| C5 | Electron-withdrawing (e.g., -F, -Cl) | Can improve metabolic stability and cell permeability | nih.gov |

| C6 | Various linkages | Linkage position (e.g., 6-6' vs 5-6' in bisindoles) critically affects molecular shape and activity | nih.gov |

| C2 | Alkyl/Aryl | Can promote specific oxidative coupling reactions for synthesis and may influence bioactivity | nih.gov |

Bioisosteric Replacements within the this compound Scaffold and Their SAR Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, or pharmacokinetics. nih.gov For the this compound scaffold, several bioisosteric replacements could be considered.

7-Methoxy Group Replacement : The methoxy group could be replaced with other bioisosteres to probe the nature of its interaction.

-SCH3 (Methylthio) : Similar in size but electronically different.

-Cl (Chloro) : Similar in size but is an electron-withdrawing group.

-CF3 (Trifluoromethyl) : A strongly electron-withdrawing and lipophilic group.

4-Amine Group Replacement : The primary amine could be replaced with groups like a hydroxyl (-OH) or a methyl group (-CH3) to test the importance of its hydrogen bonding and basic character.

These replacements would help to build a comprehensive SAR model, clarifying whether the observed activity is due to the specific electronics, hydrogen-bonding capacity, or steric profile of the original functional groups.

Conformational Analysis and Its Influence on Structure-Activity Relationships

The orientation of the N1-isopropyl group relative to the indole ring is a primary factor in the conformational landscape of these molecules. Rotation around the single bond connecting the isopropyl group to the indole nitrogen can lead to different spatial arrangements. These conformations can influence how the molecule fits into a receptor's binding pocket. For instance, the bulky isopropyl group could sterically hinder or, conversely, promote favorable van der Waals interactions within the binding site, depending on its orientation.

Similarly, the methoxy group at the C7 position also possesses rotational freedom around the C7-O bond. The orientation of the methyl group of the methoxy substituent can affect the electronic environment of the indole ring and its hydrogen-bonding capabilities. The interplay between the N1-isopropyl and C7-methoxy groups will ultimately define a set of low-energy conformations that the molecule is most likely to adopt.

The relative energies of these different conformations determine their population at physiological temperatures. A hypothetical energy profile for different rotamers (rotational isomers) could be calculated using computational chemistry methods. This analysis would reveal the most stable conformations, which are often, but not always, the bioactive conformations.

To illustrate this concept, a hypothetical conformational analysis of a related indole derivative might yield the following data:

| Conformer | Dihedral Angle (N1-Cipso-Cα-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 60° | 0.0 | 65 |

| B | 180° | 1.2 | 25 |

| C | -60° | 2.5 | 10 |

This table is based on hypothetical data for illustrative purposes.

Understanding the preferred conformations is crucial for designing new derivatives. By modifying substituents, medicinal chemists can influence the conformational equilibrium to favor a more active conformation, thereby enhancing the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design Space Mapping

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs and to map the "design space" for optimal activity.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with experimentally determined biological activities is required. For each compound in this dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Steric properties: Such as molecular weight, volume, and surface area. The size and shape of the substituents on the indole ring would be critical.

Electronic properties: Including parameters like partial charges, dipole moment, and HOMO/LUMO energies. The electron-donating nature of the amino and methoxy groups, and the influence of other substituents, would significantly impact these descriptors.

Hydrophobic properties: Often represented by the partition coefficient (logP), which describes the lipophilicity of the molecule. This is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

Topological indices: These are numerical descriptors derived from the graph representation of the molecule, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

A hypothetical QSAR equation for a series of indole derivatives might look like this:

pIC50 = 0.75 * logP - 0.23 * (Molecular Volume) + 1.5 * (HOMO) + 3.45

This equation would suggest that higher lipophilicity (logP) and a higher energy of the highest occupied molecular orbital (HOMO) are beneficial for activity, while a larger molecular volume is detrimental.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov A validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing.

The following is a hypothetical data table that might be used to generate a QSAR model for a series of indole derivatives:

| Compound | pIC50 | logP | Molecular Volume (ų) | HOMO (eV) |

|---|---|---|---|---|

| Derivative 1 | 6.8 | 3.2 | 250 | -5.8 |

| Derivative 2 | 7.2 | 3.5 | 245 | -5.7 |

| Derivative 3 | 6.5 | 2.9 | 260 | -5.9 |

| Derivative 4 | 7.5 | 3.8 | 240 | -5.6 |

This table is based on hypothetical data for illustrative purposes.

By analyzing the contributions of different descriptors in the QSAR model, researchers can map the design space. This map provides a visual representation of how changes in molecular properties are likely to affect biological activity, guiding the rational design of more potent and selective compounds.

Mechanistic Investigations of Biological Activity for 1 Isopropyl 7 Methoxy 1h Indol 4 Ylamine Derivatives

Hypothesized Molecular Targets and Associated Signaling Pathways

Based on the pharmacology of analogous indole-containing molecules, several molecular targets can be hypothesized for 1-Isopropyl-7-methoxy-1H-indol-4-ylamine and its derivatives. The indole (B1671886) nucleus is a common feature in molecules targeting the central nervous system, particularly those interacting with monoamine neurotransmitter systems.

Derivatives of tryptamine (B22526) (an indole ethylamine) and other substituted indoles have shown significant affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govresearchgate.net Specifically, substitutions on the indole ring and the amine group can modulate selectivity and potency for various receptor subtypes, such as 5-HT1A, 5-HT2A, and dopamine D2 receptors. nih.govresearchgate.net Therefore, it is plausible that this compound could interact with these receptors, potentially modulating downstream signaling pathways such as those involving adenylyl cyclase and phospholipase C.

Furthermore, various indole derivatives have been identified as potent enzyme inhibitors. mdpi.comnih.govnih.gov Enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and tyrosinase are known targets for indole-based compounds. mdpi.comnih.govnih.gov Inhibition of these enzymes can affect signaling pathways related to inflammation (prostaglandin and leukotriene synthesis) and pigmentation (melanin production). The presence of the methoxy (B1213986) and amino groups on the indole ring of this compound could influence its binding to the active or allosteric sites of such enzymes.

In Vitro Biochemical and Biophysical Characterization of Ligand-Target Interactions

The potential interactions of this compound derivatives with their hypothesized molecular targets can be characterized using a variety of in vitro biochemical and biophysical assays.

Indole derivatives have been extensively studied as enzyme inhibitors. For instance, certain indole-containing compounds have demonstrated inhibitory activity against enzymes involved in inflammation and other pathological processes.

A series of indole Schiff base derivatives were synthesized and evaluated for their anti-inflammatory activity, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Several of these compounds, such as those with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions, showed significant inhibition of carrageenan-induced paw edema, a common model for inflammation. nih.gov

In another study, indole-thiourea derivatives were designed and synthesized as tyrosinase inhibitors. mdpi.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. One of the synthesized compounds, 4b , exhibited potent competitive inhibition of tyrosinase with an IC50 value of 5.9 ± 2.47 μM, which was more potent than the standard inhibitor kojic acid (IC50 = 16.4 ± 3.53 μM). mdpi.com

Additionally, some substituted 5-(4-methoxyphenyl)-1H-indoles have been shown to be substrate-specific inhibitors of mammalian 15-lipoxygenase (ALOX15), an enzyme implicated in inflammation and cancer. nih.gov These compounds appear to act via an allosteric inhibition mechanism. nih.gov

Table 1: Enzyme Inhibition by Indole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Indole Schiff Bases | Cyclooxygenase (COX) | Compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions showed significant anti-inflammatory activity. | nih.gov |

| Indole-Thiourea Derivatives | Tyrosinase | Compound 4b was a potent competitive inhibitor with an IC50 of 5.9 ± 2.47 μM. | mdpi.com |

| 5-(4-Methoxyphenyl)-1H-indoles | 15-Lipoxygenase (ALOX15) | Demonstrated substrate-specific, allosteric inhibition. | nih.gov |

The structural similarity of this compound to known psychoactive indoleamines, such as tryptamine derivatives, suggests that it may bind to serotonin and other neurotransmitter receptors.

Studies on ring-substituted N,N-diallyltryptamines have revealed that these compounds can bind to a variety of receptors, including serotonin receptors (5-HT1A, 5-HT2A), σ sites, α2-adrenoceptors, and dopamine D3 receptors. researchgate.net The specific substitutions on the indole ring significantly influence the binding affinity and functional activity at these receptors. For example, a 5-methoxy substitution in N,N-diallyltryptamine resulted in a compound with notable activity in the head twitch response assay, which is a behavioral proxy for hallucinogenic effects mediated by 5-HT2A receptors. researchgate.net

Another study on 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole derivatives, which have a constrained indole-like structure, showed that nearly all of the compounds were exceedingly potent at the 5-HT1A receptor, with many also displaying significant affinity for the dopamine D2 receptor. nih.gov

Table 2: Receptor Binding Affinities of Selected Indole Analogs

| Compound/Analog Class | Receptor Target | Binding Affinity (Ki, nM) or Activity | Reference |

|---|---|---|---|

| 8-Amino-6,7,8,9-tetrahydro-3H-benz[e]indole derivative S-7k | 5-HT1A | Ki = 0.6 nM | nih.gov |

| 8-Amino-6,7,8,9-tetrahydro-3H-benz[e]indole derivatives | Dopamine D2 | Displayed significant affinity | nih.gov |

| Ring-substituted N,N-diallyltryptamines | 5-HT1A, 5-HT2A, σ sites, α2-adrenoceptors, Dopamine D3 | Bound to multiple receptors, with varying affinities depending on substitution. | researchgate.net |

The allosteric inhibition of ALOX15 by certain indole derivatives suggests a potential role in modulating protein-protein interactions. nih.gov In silico docking studies and molecular dynamics simulations have indicated that these inhibitors may bind to the substrate-binding pocket of one monomer within a dimeric ALOX15 enzyme, inducing structural changes that are translated to the other monomer and affect the enzyme's catalytic activity. nih.gov This mechanism highlights the potential for indole derivatives to act as modulators of protein complexes.

Cellular Mechanism of Action Studies

The in vitro activities of indole derivatives often translate into measurable effects at the cellular level. For example, a synthetic indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has been shown to possess anti-inflammatory properties in cellular models. nih.govmanipal.edu

In RAW-264.7 macrophage cells, HMPH was found to scavenge free radicals and inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release without showing cytotoxicity. nih.govmanipal.edu Furthermore, HMPH significantly reduced the LPS-induced release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in mouse peritoneal macrophages and human peripheral blood mononuclear cells (PBMCs). nih.govmanipal.edu These findings suggest that the anti-inflammatory effects of some indole derivatives are mediated by the modulation of cellular signaling pathways involved in oxidative stress and the inflammatory response.

Cellular Uptake and Subcellular Distribution

There is currently no available data describing how this compound or its derivatives are taken up by cells or where they localize within subcellular compartments.

Impact on Key Cellular Processes (e.g., cell cycle progression, proliferation, apoptosis, autophagy, metabolic pathways)

Information regarding the effects of this compound on fundamental cellular activities such as cell division, survival, and metabolism has not been documented.

Phenotypic Screening in Relevant Cell-Based Models

No studies have been published that describe the screening of this compound in cell-based models to identify its phenotypic effects.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Microsomal Stability and Metabolic Pathway Elucidation

There are no reports on the metabolic stability of this compound in liver microsomes or the identification of its metabolic byproducts.

Plasma Stability and Protein Binding

The stability of this compound in plasma and its propensity to bind to plasma proteins are currently unknown.

Membrane Permeability Assays

Data from assays that would determine the ability of this compound to cross biological membranes is not available.

Target Validation and Mechanism Deconvolution using Chemical Biology and Genetic Tools